UK51656
Overview
Description
UK51656 is a calcium antagonist with an IC50 value of 4 nM . It is primarily used in scientific research for its ability to inhibit calcium channels, which play a crucial role in various physiological processes . The compound has a molecular weight of 465.93 and a molecular formula of C22H28ClN3O6 .
Preparation Methods
The synthesis of UK51656 involves the preparation of 2-[(2-aminoethoxy)methyl]-1,4-dihydropyridine derivatives . The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This is achieved through a multi-step reaction involving the condensation of appropriate aldehydes, ketones, and ammonia or amines.
Introduction of the aminoethoxy group: This step involves the reaction of the dihydropyridine intermediate with an appropriate aminoethoxy reagent under controlled conditions.
Chemical Reactions Analysis
UK51656 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the dihydropyridine ring or other functional groups.
Substitution: This compound can undergo substitution reactions, particularly at the aminoethoxy group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
UK51656 has a wide range of applications in scientific research:
Mechanism of Action
UK51656 exerts its effects by inhibiting calcium channels, specifically targeting the calcium ion (Ca2+) channels . This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression . The compound’s long duration of action is attributed to its elimination half-life of 4.7 hours .
Comparison with Similar Compounds
UK51656 is unique among calcium antagonists due to its high potency and long duration of action . Similar compounds include:
Nifedipine: Another dihydropyridine calcium antagonist with a shorter duration of action.
Amlodipine: A long-acting dihydropyridine calcium antagonist with similar applications in hypertension and angina.
Verapamil: A non-dihydropyridine calcium antagonist with different structural features and a broader range of clinical applications.
This compound stands out due to its specific structure-activity relationships and its potential for developing new therapeutic agents .
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQIHAUXYAVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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